

Spectroscopic Profile of N-Boc-2-bromo-1-propanamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Boc-2-bromo-1-propanamine**

Cat. No.: **B111395**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Boc-2-bromo-1-propanamine**, a key intermediate in various organic syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for compound verification and reaction monitoring.

Spectroscopic Data Summary

The empirical formula for **N-Boc-2-bromo-1-propanamine** is $C_8H_{16}BrNO_2$. The molecular weight is 238.12 g/mol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H -NMR: The proton NMR spectrum of **N-Boc-2-bromo-1-propanamine** in deuterated chloroform ($CDCl_3$) exhibits characteristic signals corresponding to the protons in the molecule. A PhD thesis from the University of Parma reports the following 1H -NMR data (400 MHz, $CDCl_3$): δ 5.03 (bs, 1H), 4.19 (m, 1H), 3.53 (m, 1H), 3.31 (m, 1H), 1.67 (d, $J = 4$ Hz, 3H), 1.25 (s, 9H).

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.03	Broad Singlet	1H	NH
4.19	Multiplet	1H	CH-Br
3.53	Multiplet	1H	CH ₂ -N (diastereotopic)
3.31	Multiplet	1H	CH ₂ -N (diastereotopic)
1.67	Doublet	3H	CH ₃
1.25	Singlet	9H	C(CH ₃) ₃ (Boc)

¹³C-NMR: While a specific experimental spectrum for **N-Boc-2-bromo-1-propanamine** was not found in the available literature, the expected chemical shifts can be predicted based on the structure and data from similar compounds. A publication by Hancock et al. (2013) mentions the recording of ¹³C-NMR spectra for compounds synthesized in a similar manner, suggesting such data exists.

Predicted Chemical Shift (δ) ppm	Assignment
~155	C=O (Boc)
~80	C(CH ₃) ₃ (Boc)
~50-60	CH-Br
~45-55	CH ₂ -N
~28	C(CH ₃) ₃ (Boc)
~20-25	CH ₃

Infrared (IR) Spectroscopy

An experimental IR spectrum for **N-Boc-2-bromo-1-propanamine** is not readily available in public databases. However, the characteristic absorption bands can be predicted based on the

functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~3350	N-H	Stretching
~2975, 2930, 2870	C-H (alkane)	Stretching
~1680	C=O (carbamate)	Stretching
~1520	N-H	Bending
~1160	C-O (carbamate)	Stretching
~600-700	C-Br	Stretching

Mass Spectrometry (MS)

While a specific mass spectrum for **N-Boc-2-bromo-1-propanamine** was not found, the expected fragmentation pattern can be deduced. The mass spectrum would likely show the molecular ion peak $[M]^+$ and a characteristic $[M+2]^+$ peak of similar intensity due to the presence of the bromine isotopes (^{79}Br and ^{81}Br). Common fragments would include the loss of the Boc group, the bromine atom, and various alkyl fragments. A publication by Hancock et al. (2013) indicates that mass spectra were obtained via Electrospray Ionization Time-of-Flight (ESI-TOF).

Expected m/z values:

- $[M]^+$: 237/239
- $[M - \text{C}_4\text{H}_8]^+$ (loss of isobutylene from Boc): 181/183
- $[M - \text{Boc}]^+$: 137/139
- $[M - \text{Br}]^+$: 158
- $[\text{C}_4\text{H}_9]^+$ (tert-butyl cation): 57

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above.

Synthesis of N-Boc-2-bromo-1-propanamine

A common method for the synthesis of N-Boc protected bromoalkanes involves the reaction of the corresponding bromoalkylamine hydrobromide with di-tert-butyl dicarbonate (Boc_2O) in the presence of a base.

Materials:

- 2-Bromo-1-propanamine hydrobromide
- Di-tert-butyl dicarbonate (Boc_2O)
- Triethylamine (Et_3N) or Sodium Bicarbonate (NaHCO_3)
- Dichloromethane (CH_2Cl_2) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

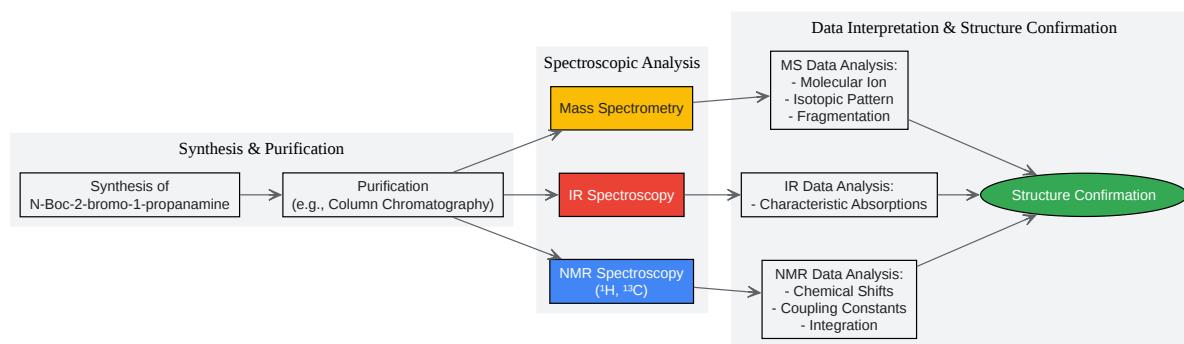
- Suspend 2-bromo-1-propanamine hydrobromide in the chosen organic solvent.
- Add the base (e.g., triethylamine) and stir the mixture at room temperature.
- Add di-tert-butyl dicarbonate to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified **N-Boc-2-bromo-1-propanamine** in approximately 0.6 mL of deuterated chloroform (CDCl_3).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ^1H NMR, a standard pulse program is used. For ^{13}C NMR, a proton-decoupled pulse program is typically employed.

IR Spectroscopy


- Sample Preparation: A small amount of the neat compound is placed on the diamond crystal of an ATR-FTIR spectrometer.
- Data Acquisition: A background spectrum of the clean ATR crystal is recorded, followed by the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI), in positive ion mode.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of **N-Boc-2-bromo-1-propanamine**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization of **N-Boc-2-bromo-1-propanamine**.

- To cite this document: BenchChem. [Spectroscopic Profile of N-Boc-2-bromo-1-propanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b111395#spectroscopic-data-for-n-boc-2-bromo-1-propanamine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com